Ethyl pyridine-2-sulfonate
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Overview
Description
Ethyl pyridine-2-sulfonate is an organic compound that belongs to the class of sulfonate esters. It is derived from pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. The sulfonate group attached to the pyridine ring enhances its reactivity and makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pyridine-2-sulfonate can be synthesized through the reaction of pyridine with ethyl sulfonate under controlled conditions. The process typically involves the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity. For example, the reaction can be carried out using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst, with oil bath heating to control the temperature between 120-160°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and distillation, ensures the removal of impurities and the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl pyridine-2-sulfonate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The sulfonate group acts as a good leaving group, facilitating substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as sodium cyanide or sodium methoxide can lead to the formation of substituted pyridine derivatives.
Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to form pyridine-2-sulfonic acid.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form ethyl pyridine.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, pyridine-2-sulfonic acid, and ethyl pyridine, depending on the reaction conditions and reagents used.
Scientific Research Applications
Ethyl pyridine-2-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl pyridine-2-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group enhances its reactivity, allowing it to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
Tosylates (p-toluenesulfonates): Similar to ethyl pyridine-2-sulfonate, tosylates are used as intermediates in organic synthesis and as leaving groups in substitution reactions.
Mesylates (methanesulfonates): Mesylates are also used as leaving groups and in the synthesis of various organic compounds.
Triflates (trifluoromethanesulfonates): Triflates are highly reactive sulfonate esters used in a wide range of chemical reactions.
Uniqueness: this compound is unique due to the presence of the pyridine ring, which imparts specific chemical properties and reactivity. The combination of the pyridine ring and the sulfonate group makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
126092-21-5 |
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Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
ethyl pyridine-2-sulfonate |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-12(9,10)7-5-3-4-6-8-7/h3-6H,2H2,1H3 |
InChI Key |
WPCNUYIIICWLKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
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